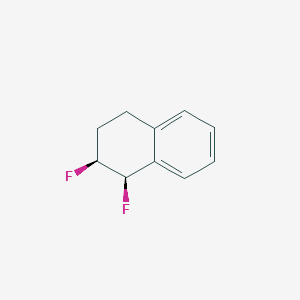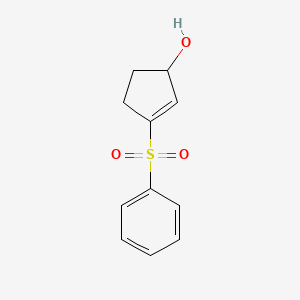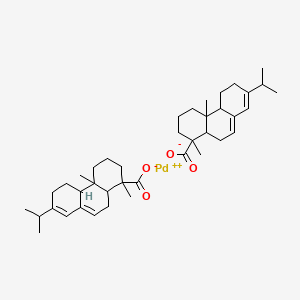
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt, (1R,4aR,4bR,10aR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt, (1R,4aR,4bR,10aR)- is a complex organometallic compound. This compound is notable for its unique structure, which includes a palladium ion coordinated with a phenanthrene derivative. The presence of palladium makes this compound particularly interesting for various catalytic applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt involves several steps. The starting material is typically a phenanthrene derivative, which undergoes a series of hydrogenation and methylation reactions to achieve the desired decahydro and dimethyl substitutions. The final step involves the coordination of the palladium ion to the phenanthrene carboxylic acid derivative under controlled conditions, often in the presence of a suitable ligand to stabilize the palladium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and specialized equipment to handle the palladium coordination step. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of palladium.
Reduction: It can also be reduced, particularly in catalytic cycles.
Substitution: The palladium center can participate in substitution reactions, where ligands or other groups replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of palladium complexes, while substitution reactions can produce a variety of palladium-ligand complexes.
Aplicaciones Científicas De Investigación
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions like Suzuki and Heck reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in industrial processes that require palladium catalysis, such as the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves the palladium center, which can undergo various oxidation states and coordinate with different ligands. This flexibility allows it to participate in catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application, but generally, the palladium center acts as a catalyst, lowering the activation energy of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethylidene)-, methyl ester
- Podocarp-8(14)-en-15-oic acid, 13-isopropylidene-, methyl ester
- Methyl neoabietate
Uniqueness
Compared to similar compounds, 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt is unique due to the presence of the palladium ion. This gives it distinct catalytic properties and makes it particularly valuable in applications requiring palladium catalysis. The specific structure and substitutions also contribute to its unique reactivity and stability.
Propiedades
Número CAS |
67816-10-8 |
|---|---|
Fórmula molecular |
C40H58O4Pd |
Peso molecular |
709.3 g/mol |
Nombre IUPAC |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;palladium(2+) |
InChI |
InChI=1S/2C20H30O2.Pd/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 |
Clave InChI |
QTMODQPGOADXMQ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Pd+2] |
Números CAS relacionados |
514-10-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


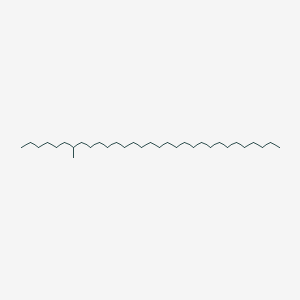

![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
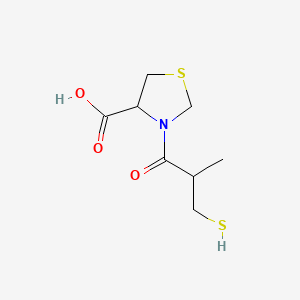
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)
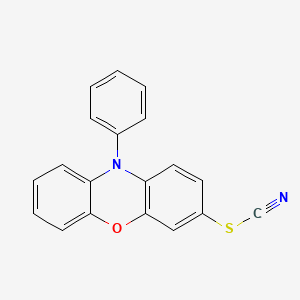
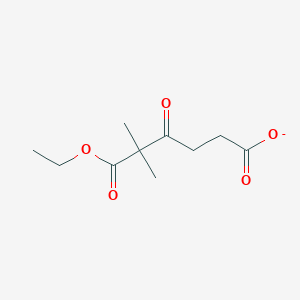
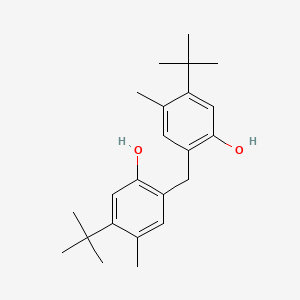
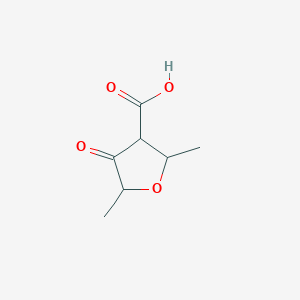
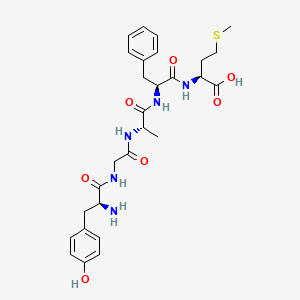
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
